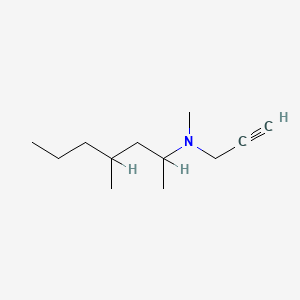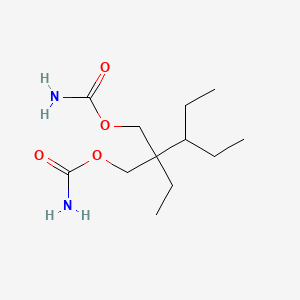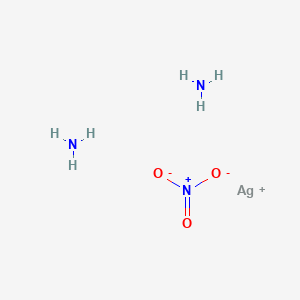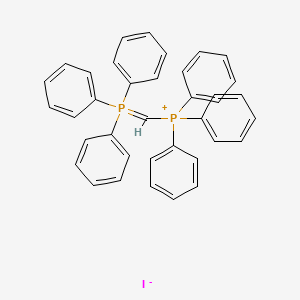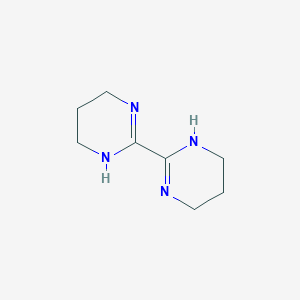
2,2'-Bipyrimidine, 1,1',4,4',5,5',6,6'-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro-: is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. It is a derivative of pyrimidine and is characterized by the presence of two pyrimidine rings connected by a single bond. This compound is notable for its use as a bridging ligand in coordination chemistry, where it forms complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- can be synthesized through the Ullmann coupling reaction of 2-iodopyrimidines. This method involves the use of copper as a catalyst and typically requires high temperatures to facilitate the coupling reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- are not extensively documented, the Ullmann coupling reaction remains a standard approach. Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Applications De Recherche Scientifique
Chemistry: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is widely used as a ligand in coordination chemistry.
Biology and Medicine: In biological research, this compound is investigated for its potential interactions with biomolecules and its role in various biochemical processes. Its ability to form stable complexes with metal ions makes it a candidate for studying metal ion transport and storage in biological systems.
Industry: In industrial applications, 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination chemistry properties are exploited to develop new materials with specific functionalities.
Mécanisme D'action
The mechanism by which 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can influence various molecular targets and pathways, depending on the metal ion involved and the specific structure of the complex. The compound’s π-delocalized bis chelate structure allows it to stabilize metal ions and facilitate various chemical reactions .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridyl compound with similar coordination chemistry properties.
4,4’-Bipyrimidine: A derivative with different substitution patterns on the pyrimidine rings.
2,2’-Bipyrimidine: The parent compound without the octahydro- modification.
Uniqueness: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
21786-88-9 |
|---|---|
Formule moléculaire |
C8H14N4 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H14N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2,(H,9,10)(H,11,12) |
Clé InChI |
XINBBXGGRBAYRK-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=NC1)C2=NCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
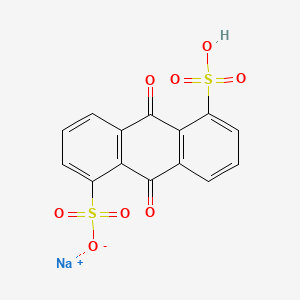
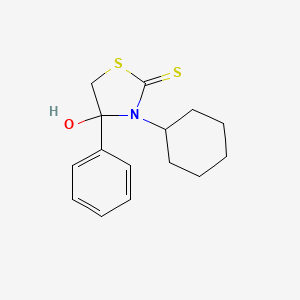

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)



